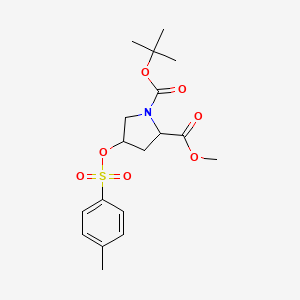
1-O-tert-butyl 2-O-methyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate
描述
1-O-tert-butyl 2-O-methyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with toluene-4-sulfonyloxy and carboxylic acid ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is:
Formation of Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of Toluene-4-sulfonyloxy Group: The toluene-4-sulfonyloxy group is introduced via sulfonylation reactions using reagents like toluene-4-sulfonyl chloride.
Esterification: The carboxylic acid groups are esterified using tert-butyl alcohol and methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1-O-tert-butyl 2-O-methyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
1-O-tert-butyl 2-O-methyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets and pathways. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester groups can undergo hydrolysis to release carboxylic acids, which can participate in further reactions.
相似化合物的比较
Similar Compounds
4-(Toluene-4-sulfonyloxy)-pyrrolidine-1,2-dicarboxylic acid: Lacks the ester groups, making it less versatile in certain reactions.
Pyrrolidine-1,2-dicarboxylic acid derivatives: Similar core structure but different substituents, leading to varied reactivity and applications.
Uniqueness
1-O-tert-butyl 2-O-methyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for synthetic and research applications.
属性
分子式 |
C18H25NO7S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25NO7S/c1-12-6-8-14(9-7-12)27(22,23)26-13-10-15(16(20)24-5)19(11-13)17(21)25-18(2,3)4/h6-9,13,15H,10-11H2,1-5H3 |
InChI 键 |
UKVKNGDXVREPDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
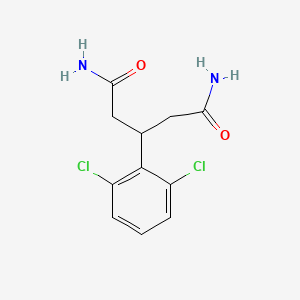
![diphenylmethyl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8714696.png)
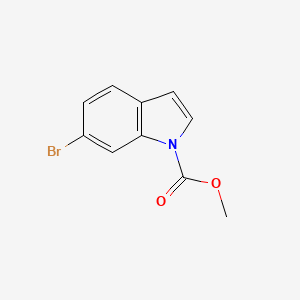
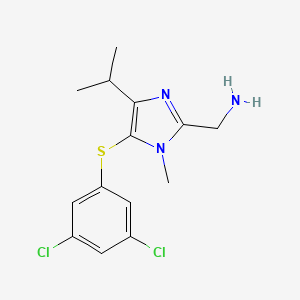
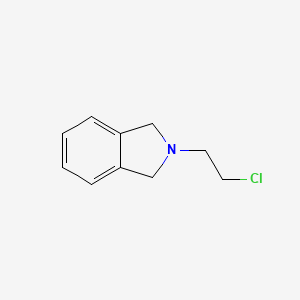
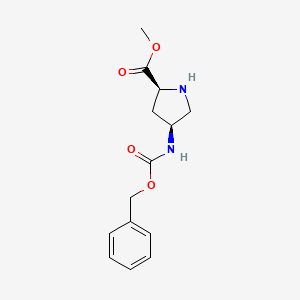
![Methyl 3-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-2,4-dimethyl-benzoate](/img/structure/B8714740.png)
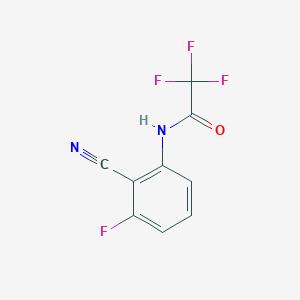
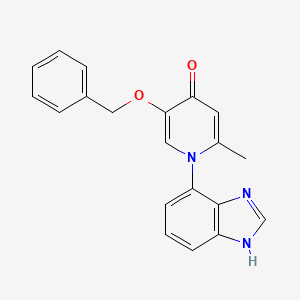
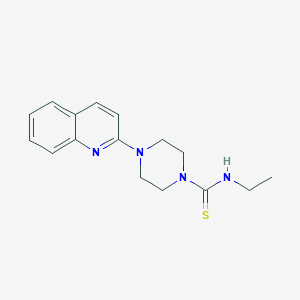
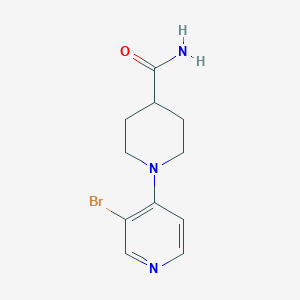
![N-[5-[(dimethylamino)sulfonyl]-2-methylphenyl]-2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-benzamide](/img/structure/B8714777.png)
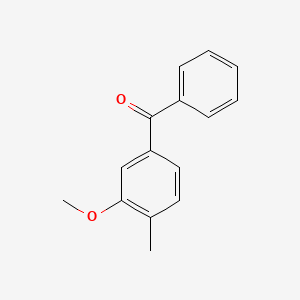
![9-chloro-4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B8714792.png)
